molecular formula C15H19N3OS B7042901 3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole

3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole

Cat. No.: B7042901
M. Wt: 289.4 g/mol
InChI Key: KLXSXKBVGADKKH-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole is a heterocyclic compound that features a triazole ring, a cyclobutyl group, and a sulfinylmethyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl Grignard reagents.

    Attachment of the Sulfinylmethyl Group: This can be done through sulfoxidation reactions using sulfoxides or sulfinates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides, organometallic reagents, and acids or bases.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Products vary depending on the substituent introduced, but can include various functionalized triazoles.

Scientific Research Applications

3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar ring structure but lacking the cyclobutyl and sulfinylmethyl groups.

    4-Methyl-1,2,4-triazole: Similar to the parent triazole but with a methyl group attached.

    5-(4-Methylphenyl)-1,2,4-triazole: Similar to the parent triazole but with a methylphenyl group attached.

Uniqueness

3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole is unique due to the presence of the cyclobutyl and sulfinylmethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

3-cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-6-8-13(9-7-11)20(19)10-14-16-17-15(18(14)2)12-4-3-5-12/h6-9,12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSXKBVGADKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=NN=C(N2C)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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